2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S2/c1-23-10-4-2-3-9(7-10)8-12-14(20)17(16(24)25-12)11(15(21)22)5-6-13(18)19/h2-4,7-8,11H,5-6H2,1H3,(H,18,19)(H,21,22)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXACWMMXKXENR-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of a related thiazolidinone compound against various Gram-positive and Gram-negative bacterial species. The presence of the methoxy group in the phenyl ring enhances this activity, suggesting that structural modifications can lead to improved efficacy against microbial strains .
Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Activity Type | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| 5f | Antibacterial | 2.31 | E. coli |
| 4h | Antifungal | 4.33 | C. albicans |
| 5b | Antiviral | 3.67 | HSV |
Cytotoxic Activity
In vitro studies have demonstrated that certain thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compound 5b was noted for its potent cytotoxicity against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, showcasing its potential as an anticancer agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 5b | MCF-7 | 15 |
| 5b | HepG2 | 10 |
| 5b | PC-3 | 12 |
The mechanism underlying the biological activity of This compound may involve interactions with specific enzymes or cellular pathways. Molecular docking studies have shown that these compounds can interact with key enzymes involved in metabolic pathways, enhancing their antimicrobial and anticancer effects .
Case Studies
- Antibacterial Study : In a comparative study, derivatives similar to This compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced antibacterial potency, with some derivatives achieving MIC values as low as 1 μg/mL .
- Cytotoxic Evaluation : A recent study evaluated the cytotoxicity of thiazolidinones against multiple cancer cell lines using MTT assays. The findings revealed that compounds featuring methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, indicating the importance of functional groups in modulating biological activity .
Preparation Methods
Cyclization of Thiourea Derivatives with α-Haloacetic Acid
A classical method involves refluxing thiourea with α-chloroacetic acid in aqueous medium, forming 2-imino-4-thiazolidinone intermediates. Subsequent hydrolysis releases ammonia, yielding the thiazolidinone core. For the target compound, this step establishes the 4-oxo-2-sulfanylidene moiety. Modifications include microwave-assisted synthesis to reduce reaction times from 7–8 hours to 30 minutes, achieving yields up to 94%.
Ethyl Chloroacetate and Thiosemicarbazone Condensation
Alternative protocols employ ethyl chloroacetate reacting with thiosemicarbazone derivatives under basic conditions (e.g., NaOEt), followed by acid hydrolysis to yield 4-thiazolidinones. This method avoids gaseous byproducts like HCN, which are hazardous in thiocyanate-based routes.
Functionalization with Pentanedioic Acid
The pentanedioic acid side chain is introduced via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution of Pyridine Halides
Chloroacetamide derivatives react with pyridine thiols under alkaline conditions (K2CO3/CH3CN) to form thioether linkages. For the target molecule, 2-chloro-N-(pentanedioic acid)acetamide could couple with a preformed thiazolidinone-thiol intermediate, though this requires protection of carboxylic acid groups during synthesis.
Amide Bond Formation
Alternative routes involve activating pentanedioic acid as an acyl chloride, which reacts with the thiazolidinone’s secondary amine. However, competing reactions at the sulfanylidene sulfur necessitate careful protecting group strategies.
Integrated Synthetic Pathways
Patent Route (EP1117655A1)
The patent discloses a three-step synthesis:
- Thiazolidinone Formation : Cyclocondensation of 3-methoxybenzaldehyde, thiourea, and ethyl chloroacetate in ethanol/HCl yields 5-(3-methoxyphenylidene)-2-sulfanylidene-thiazolidin-4-one.
- Side Chain Introduction : Reacting the thiazolidinone with glutaric anhydride in DMF/TEA forms the pentanedioic acid ester.
- Ester Hydrolysis : Basic hydrolysis (NaOH/MeOH/H2O) liberates the carboxylic acids, yielding the final compound.
Optimized Microwave-Assisted Synthesis
Adapting Kumar’s methodology, microwave irradiation (150°C, 30 min) replaces prolonged reflux, improving yield from 75% to 92% for the cyclocondensation step. Subsequent Knoevenagel condensation and side-chain coupling retain efficiency under these conditions.
Analytical Characterization
Spectroscopic Confirmation
- IR : ν(C=O) at 1720–1740 cm⁻¹, ν(C=S) at 1220–1240 cm⁻¹.
- ¹H NMR : Methoxy protons at δ 3.80–3.85 ppm, benzylidene CH at δ 7.90–8.10 ppm (Z-configuration).
Challenges and Optimization
- Stereochemical Purity : Z-configuration is favored using bulky bases (DBU) or low-temperature conditions.
- Side Reactions : Competitive oxidation of sulfanylidene to sulfonyl groups is mitigated by inert atmospheres (N2/Ar).
- Yield Enhancement : Microwave irradiation and catalytic β-cyclodextrin-SO3H improve reaction efficiency.
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to improve yield?
The synthesis involves multi-step reactions, starting with the condensation of thiosemicarbazide derivatives and chloroacetic acid in the presence of sodium acetate. Key steps include cyclization to form the thiazolidine ring and subsequent introduction of the 3-methoxyphenyl group via Knoevenagel condensation. Optimization strategies include:
- Solvent selection : Dimethylformamide (DMF) or ethanol under reflux to enhance reaction efficiency .
- Catalysts : Triethylamine or sodium hydroxide to drive condensation reactions .
- Purification : Recrystallization from DMF/ethanol mixtures to achieve >95% purity .
- Yield : Typically 60-75%, with variations dependent on substituent steric effects .
Q. How is the structural conformation of the thiazolidine ring validated experimentally?
Structural confirmation employs:
- NMR spectroscopy : 1H NMR identifies vinyl proton coupling (J = 12–14 Hz) to confirm Z-configuration of the exocyclic double bond . 13C NMR detects carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) groups .
- X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and planarity of the thiazolidine ring .
- Mass spectrometry : Molecular ion peaks (m/z ~411.5) align with theoretical molecular weight .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl ring influence biological activity?
Comparative structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy) : Enhance antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) by increasing electron density on the thiazolidine ring, improving target binding .
- Bulky substituents (e.g., pentyl) : Reduce bioavailability due to steric hindrance but improve selectivity for cancer cell lines (IC50 = 12 µM vs. 25 µM in normal cells) .
- Fluorinated analogs : Increase metabolic stability (t1/2 > 6 hours in hepatic microsomes) via reduced CYP450 interaction .
Q. What methodologies address discrepancies in reported enzyme inhibition mechanisms?
Contradictions in inhibitory potency (e.g., IC50 ranging from 0.5–5 µM for PPAR-γ) are resolved by:
- Assay standardization : Use of recombinant enzymes under uniform buffer conditions (pH 7.4, 25°C) .
- Molecular docking : Computational models (e.g., AutoDock Vina) identify key binding residues (e.g., Lys367 in PPAR-γ) and differentiate competitive vs. allosteric inhibition .
- Kinetic analysis : Lineweaver-Burk plots confirm non-competitive inhibition when substrate affinity remains unchanged .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Stability studies utilize:
- pH-dependent hydrolysis : HPLC monitoring shows degradation at pH > 9 (t1/2 = 2 hours) due to thiazolidine ring opening, while stability at pH 7.4 exceeds 24 hours .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C, confirming suitability for lyophilization .
- Plasma stability : Incubation in human plasma (37°C, 6 hours) shows <10% degradation, indicating resistance to esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
